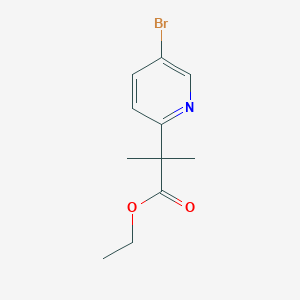

Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 2-bromopyridine with ethyl 2-methylpropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar structure but with a different position of the bromine atom.

2-(5-Bromopyridin-2-yl)acetonitrile: Contains a nitrile group instead of an ester group.

Uniqueness

Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate is unique due to its specific substitution pattern and the presence of both a bromine atom and an ethyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Biological Activity

Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C12H14BrN1O2 with a molecular weight of approximately 272.14 g/mol. The compound features a brominated pyridine ring and an ethyl ester functional group, which are crucial for its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The bromine atom on the pyridine ring enhances the compound's ability to participate in non-covalent interactions such as:

- Hydrogen Bonding : The presence of the ester group allows for hydrogen bonding with biological macromolecules.

- π-π Stacking : The aromatic nature of the pyridine can facilitate π-π stacking interactions with nucleobases or other aromatic systems.

These interactions may influence various biochemical pathways, including those involved in inflammation, cancer progression, and microbial infections .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, pyridine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research has also highlighted the potential antimicrobial effects of brominated pyridine derivatives. This compound may act against both Gram-positive and Gram-negative bacteria, possibly by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Enzyme Inhibition

The compound is being investigated for its role as an enzyme inhibitor. Studies suggest that it could inhibit specific enzymes involved in metabolic pathways critical for disease progression, such as those associated with cancer or infectious diseases .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution properties. It is metabolized by liver enzymes, which may lead to active metabolites contributing to its biological effects .

Case Study 1: Anticancer Activity

A study conducted by researchers at the University of Groningen demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The half-maximal inhibitory concentration (IC50) was determined to be around 15 µM, indicating potent activity compared to control compounds .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial potential .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate | 2270209-92-0 | Similar structure but different bromine position | Moderate anticancer activity |

| Ethyl 2-(4-bromopyridin-3-YL)-2-methylpropanoate | 1404367-21-0 | Variation in bromine position affecting reactivity | Limited data available |

| Ethyl 2-(5-chloropyridin-2-YL)-2-methylpropanoate | Not listed | Chlorine instead of bromine; different biological activity | Reduced efficacy compared to brominated analogs |

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate |

InChI |

InChI=1S/C11H14BrNO2/c1-4-15-10(14)11(2,3)9-6-5-8(12)7-13-9/h5-7H,4H2,1-3H3 |

InChI Key |

QUYRKMIPYLJRIF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=NC=C(C=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.